Xac-BY630 -

Xac-BY630

Catalog Number: EVT-10903255
CAS Number:
Molecular Formula: C50H54BF2N9O7S
Molecular Weight: 973.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xac-BY630 is derived from commercially available chemicals, notably XAC, which is sourced from Sigma. The classification of Xac-BY630 falls under fluorescent ligands used in pharmacology, particularly for studying receptor binding and activity in cellular environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Xac-BY630 involves the following steps:

  1. Acylation Reaction: The primary amine group of XAC undergoes acylation with BODIPY 630/650-X succinimidyl ester in N,N-dimethylformamide. The reaction is stirred for approximately two hours to ensure complete conversion.
  2. Purification: The resultant product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 column, achieving a purity greater than 99%.
  3. Characterization: The identity of Xac-BY630 is confirmed through mass spectrometry and proton nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry data indicates a molecular weight consistent with the formula C50H55BF2N9O7SC_{50}H_{55}BF_2N_9O_7S, with a calculated value closely matching the observed value .
Molecular Structure Analysis

Structure and Data

The molecular structure of Xac-BY630 consists of a xanthine core linked to a BODIPY fluorophore via a six-atom linker. This structure allows for effective binding to the A1-adenosine receptor while enabling fluorescence for visualization studies.

  • Molecular Formula: C50H55BF2N9O7SC_{50}H_{55}BF_2N_9O_7S
  • Molecular Weight: 974.4006 g/mol

The structural integrity and functional groups are critical for its interaction with biological targets, providing insights into receptor pharmacology.

Chemical Reactions Analysis

Reactions and Technical Details

Xac-BY630 participates in various chemical reactions primarily involving its binding to the A1-adenosine receptor. The binding affinity of Xac-BY630 is lower than that of its precursor XAC, which is quantified through radioligand binding assays and functional assays that measure inositol phosphate production as mediated by G protein signaling pathways.

  • Binding Affinity: Xac-BY630 exhibits approximately tenfold lower affinity for the A1-adenosine receptor compared to XAC, with log KbK_b values reported as -6.45 ± 0.14 .
Mechanism of Action

Process and Data

The mechanism of action for Xac-BY630 involves its competitive antagonism at the A1-adenosine receptor. Upon binding, it inhibits receptor activation by endogenous adenosine, thereby modulating downstream signaling pathways associated with G protein-coupled receptors.

  • Functional Assays: Studies indicate that both XAC and Xac-BY630 do not significantly differ in their effects on downstream signaling despite differences in binding affinity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Xac-BY630 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous buffers commonly used in biological studies.
  • Fluorescence Properties: Exhibits stable excitation and emission spectra suitable for live-cell imaging.

These properties make it an effective probe for studying receptor dynamics under physiological conditions.

Applications

Scientific Uses

Xac-BY630 has significant applications in pharmacological research:

  1. Receptor Binding Studies: Used to visualize and quantify binding interactions at the A1-adenosine receptor.
  2. Live Cell Imaging: Facilitates real-time observation of receptor dynamics in living cells.
  3. Pharmacological Profiling: Assists in characterizing new compounds targeting G protein-coupled receptors.
Introduction to XAC-BY630 in Adenosine Receptor Pharmacology

Role of Fluorescent Ligands in G Protein-Coupled Receptor Research

Fluorescent ligands represent a transformative advancement in G protein-coupled receptor (GPCR) pharmacology, enabling real-time, high-resolution investigation of receptor dynamics. These probes circumvent limitations inherent to radioligands—such as radiation hazards, disposal complexities, and limited spatial resolution—by utilizing fluorophores for detection [2] [5]. Their non-invasive nature permits studies in physiologically relevant environments, including live cells and native tissues, thereby facilitating:

  • Single-molecule tracking: Fluorescence Correlation Spectroscopy (FCS) quantifies diffusion coefficients and binding kinetics at subcellular levels [4] [8].
  • High-throughput screening: Compatibility with fluorescence polarization and flow cytometry accelerates drug discovery [5] [8].
  • Spatiotemporal analysis: Confocal microscopy visualizes receptor internalization, recycling, and compartmentalization in membrane microdomains like lipid rafts [4] [7]. For adenosine receptors—key regulators of cardiovascular, neurological, and immune functions—fluorescent ligands have refined understanding of allosteric modulation and receptor oligomerization [3] [6].

XAC-BY630 as a Paradigmatic Bitopic Fluorescent Antagonist

XAC-BY630 exemplifies a strategically engineered bitopic antagonist targeting adenosine A₁ receptors. Its design integrates three modular components:

  • Pharmacophore: Xanthine amine congener (XAC), a high-affinity adenosine receptor antagonist (Kᵢ ~9.4 nM for A₁) [3] [5].
  • Linker: A flexible alkyl chain spacer optimizing distance between pharmacophore and fluorophore.
  • Fluorophore: BODIPY 630/650 (excitation/emission: 630/650 nm), selected for minimal cellular autofluorescence and photobleaching [4] [5].

This conjugate exhibits competitive antagonism (pKb = 6.5–6.7) in functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation and inositol phosphate signaling [4] [7]. Critically, its bitopic structure enables simultaneous engagement of orthosteric and extracellular allosteric sites, as evidenced in FCS studies where it revealed distinct diffusion kinetics for ligand-bound A₁ receptors (τD = 17 milliseconds) versus unbound ligands (τD = 62 microseconds) [4].

Table 1: Pharmacological Properties of XAC-BY630

PropertyValueMethod
Binding Affinity (Kᵢ)15–20 nM (A₁ receptor)[³H]DPCPX displacement
Functional Antagonism (pKb)6.5–6.7cAMP/IP₁ accumulation
Diffusion Time (Bound)17 millisecondsFluorescence Correlation Spectroscopy
Emission Maximum650 nmSpectrofluorimetry

Historical Development of Xanthine-Based Adenosine Receptor Probes

The evolution of xanthine-derived probes underscores iterative optimization of adenosine receptor ligands:

  • First-generation probes (1980s): Xanthine amine congener (XAC) served as a versatile scaffold for conjugation. Early conjugates with fluorescein isothiocyanate (FITC) or nitrobenzoxadiazole (NBD) demonstrated retained A₁ affinity but suffered from high non-specific binding and spectral limitations [5] [6].
  • Linker optimization (2000s): Studies revealed that linker length and composition critically influence ligand-receptor interactions. For example, extending the alkyl chain in XAC-BY630 from C3 to C8 improved A₁ binding affinity by 12-fold, underscoring the need for precise fluorophore positioning [5] [8].
  • Fluorophore advancement: Replacement of conventional dyes (e.g., FITC) with BODIPY derivatives enhanced photostability and Stokes shift, enabling multiplexed imaging. XAC-BY630 emerged as a gold standard due to its near-infrared emission, which penetrates cellular matrices more effectively than visible-light fluorophores [4] [5].
  • Commercial translation: University of Nottingham researchers patented XAC-BY630’s design, leading to commercialization via CellAura Technologies Ltd. This facilitated global access for pharmaceutical entities, including Pfizer and AstraZeneca, which utilize it for target engagement studies and high-content screening [8].

Table 2: Evolution of Key Xanthine-Based Fluorescent Probes

LigandYearFluorophoreKey AdvancementApplication
FITC-XAC1987FITCFirst fluorescent AR antagonistFixed-cell imaging
NBD-XAC1987NBDImproved membrane permeabilityFlow cytometry
XAC-BY6302004BODIPY 630/650Near-infrared emission; FCS compatibilityLive-cell FCS; HTS
MRS5417 (A₃-selective)2011BODIPY 630Subtype selectivity (A₃ receptor)Cancer pharmacology

This trajectory highlights how chemical biology approaches transformed adenosine receptor antagonists into indispensable tools for resolving GPCR pharmacology in space and time [5] [6] [8].

Properties

Product Name

Xac-BY630

IUPAC Name

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide

Molecular Formula

C50H54BF2N9O7S

Molecular Weight

973.9 g/mol

InChI

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31?

InChI Key

UTTCRXDXTRTMKH-ZXOXUTKXSA-N

Canonical SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Isomeric SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.